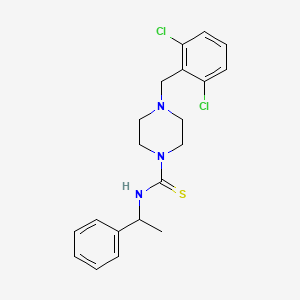

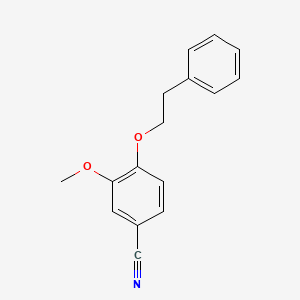

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide

Overview

Description

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug has been widely used due to its effectiveness in controlling blood glucose levels in diabetic patients.

Mechanism of Action

The mechanism of action of DPP-4 inhibitors involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of GLP-1 and GIP. This increase in incretin hormones results in the stimulation of insulin secretion and suppression of glucagon release, leading to a decrease in blood glucose levels.

Biochemical and Physiological Effects:

DPP-4 inhibitors have several biochemical and physiological effects on the body. The drug has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. It also improves beta-cell function and insulin sensitivity. Additionally, DPP-4 inhibitors have been shown to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPP-4 inhibitors in lab experiments is their specificity for the DPP-4 enzyme, which allows for targeted inhibition. Additionally, the drug has a relatively low toxicity profile, making it safe for use in lab experiments. However, one limitation of using DPP-4 inhibitors is their potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for DPP-4 inhibitor research. One area of interest is the potential for combination therapy with other drugs, such as GLP-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors, to further improve glycemic control. Additionally, there is ongoing research into the cardiovascular benefits of DPP-4 inhibitors and their potential use in the prevention of cardiovascular disease. Finally, there is a need for further research into the long-term safety and efficacy of DPP-4 inhibitors in the treatment of type 2 diabetes mellitus.

Conclusion:

In conclusion, DPP-4 inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the DPP-4 enzyme, leading to an increase in incretin hormones and a decrease in blood glucose levels. While there are advantages and limitations to using DPP-4 inhibitors in lab experiments, ongoing research into their future directions holds promise for further improving diabetes treatment and prevention.

Scientific Research Applications

DPP-4 inhibitors have been extensively studied in scientific research for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release.

properties

IUPAC Name |

4-[(2,6-dichlorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3S/c1-15(16-6-3-2-4-7-16)23-20(26)25-12-10-24(11-13-25)14-17-18(21)8-5-9-19(17)22/h2-9,15H,10-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPZJDHCFNECTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4853848.png)

![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853856.png)

![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)

![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4853866.png)

![4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid](/img/structure/B4853872.png)

![N-(4-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4853873.png)

![N-(2-methoxy-1-methylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853882.png)

![6-({[6-ethyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853887.png)

![4-chloro-3-(5-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4853917.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4853925.png)